Ragaglitazar

Catalog No.
S541016
CAS No.
222834-30-2
M.F
C25H25NO5
M. Wt
419.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ragaglitazar

CAS Number

222834-30-2

Product Name

Ragaglitazar

IUPAC Name

(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1

InChI Key

WMUIIGVAWPWQAW-DEOSSOPVSA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(-) DRF 2725, (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid, DRF 2725, DRF-2725, DRF2725, NNC 61-0029, ragaglitazar

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Description

The exact mass of the compound (-)-3-(4-(2-(Phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid is 419.1733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ragaglitazar is a novel compound classified as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ). It is primarily designed to enhance insulin sensitivity and address diabetic dyslipidemia. The compound has a chemical formula of C₂₅H₂₅NO₅ and a molecular weight of approximately 419.477 g/mol. Its structure includes a phenoxazine moiety, which contributes to its biological activity and pharmacological profile .

, primarily involving its activation of PPARα and PPARγ. Upon binding to these receptors, it induces the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The mechanism involves the formation of heterodimers with retinoid X receptors, leading to the regulation of target gene expression .

In laboratory settings, ragaglitazar has been shown to enhance lipoprotein lipase activity, decrease plasma triglycerides, and modulate levels of apolipoproteins, particularly ApoCIII .

Ragaglitazar exhibits significant biological activity as an insulin sensitizer. In clinical studies, it has demonstrated the ability to lower fasting plasma glucose levels by up to 18%, reduce triglycerides by 36%, and increase high-density lipoprotein cholesterol by 33% in patients with type 2 diabetes . Additionally, it has shown potential anti-inflammatory effects through the modulation of adipokines and cytokines involved in metabolic syndrome .

The synthesis of ragaglitazar has been achieved through various methodologies. A notable approach involves the alkylation of enantiomerically pure intermediates with specific mesylates to yield the desired product. This process typically requires careful control of reaction conditions to ensure high yields and purity . The synthesis can be summarized in several key steps:

  • Preparation of an enantiomerically pure intermediate.
  • Alkylation using a suitable mesylate.
  • Purification through chromatography techniques.

The entire process can be completed in six steps using asymmetric phase-transfer catalysis as a key technique .

Ragaglitazar is primarily investigated for its applications in treating type 2 diabetes and associated metabolic disorders. Its dual action on PPARα and PPARγ makes it a candidate for addressing insulin resistance while simultaneously improving lipid profiles. Additionally, its potential use in managing conditions such as obesity and metabolic syndrome is under exploration .

Ragaglitazar shares similarities with other dual agonists targeting PPAR receptors. Here are some comparable compounds:

CompoundPPAR ActivityUnique Features
RosiglitazonePPARγStronger PPARγ agonist; primarily used for diabetes
PioglitazonePPARγSimilar application but different safety profile
FenofibratePPARαPrimarily affects lipid levels; weaker PPARγ action
MK-767Dual AgonistSimilar mechanism; associated with adverse effects

Uniqueness of Ragaglitazar: Ragaglitazar is distinguished by its balanced activation of both PPARα and PPARγ, which allows for comprehensive management of metabolic dysregulation compared to others that may target only one receptor type or have limited efficacy on lipid profiles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

419.17327290 g/mol

Monoisotopic Mass

419.17327290 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q5ELR5A7Y5

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Ragaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity. Ragaglitazar reduces blood pressure (BP) and improves endothelial function in antihypertensive studies.

Other CAS

222834-30-2

Dates

Modify: 2024-02-18
Ye JM, Iglesias MA, Watson DG, Ellis B, Wood L, Jensen PB, Sorensen RV, Larsen PJ, Cooney GJ, Wassermann K, Kraegen EW: PPARalpha /gamma ragaglitazar eliminates fatty liver and enhances insulin action in fat-fed rats in the absence of hepatomegaly. Am J Physiol Endocrinol Metab. 2003 Mar;284(3):E531-40. [PMID:12556350]

Explore Compound Types